
1-amino-9-oxo-10H-acridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-9-oxo-10H-acridine-4-carboxylic acid is a versatile chemical compound with a molecular formula of C14H10N2O3 and a molecular weight of 254.24 g/mol . It is known for its high purity and stability, with a boiling point of 438.49°C and a melting point of 280.04°C . This compound is part of the acridine family, which is characterized by a tricyclic structure containing nitrogen. Acridine derivatives have been extensively studied for their wide range of biological activities and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-9-oxo-10H-acridine-4-carboxylic acid typically involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with an appropriate amine under controlled conditions . One common method involves the use of L-valine methyl ester hydrochloride in the presence of triethylamine (TEA) and ethyl chloroformate . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-amino-9-oxo-10H-acridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
1-amino-9-oxo-10H-acridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of 1-amino-9-oxo-10H-acridine-4-carboxylic acid involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
9-oxo-9,10-dihydroacridine-4-carboxylic acid: A precursor in the synthesis of 1-amino-9-oxo-10H-acridine-4-carboxylic acid.
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent.
Triazoloacridone (C-1305): Another acridine derivative with potential anticancer properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to intercalate DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
857616-10-5 |
|---|---|
分子式 |
C14H10N2O3 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
1-amino-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c15-9-6-5-8(14(18)19)12-11(9)13(17)7-3-1-2-4-10(7)16-12/h1-6H,15H2,(H,16,17)(H,18,19) |
InChI 键 |
FUOBYFDEHGFQDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
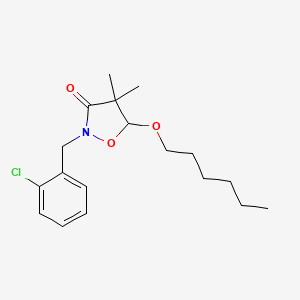
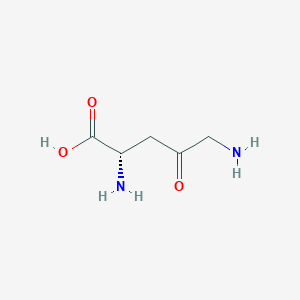

![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)
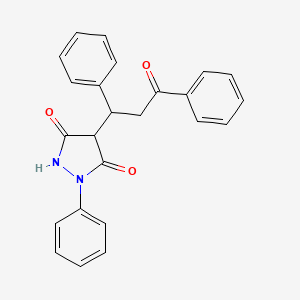
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)

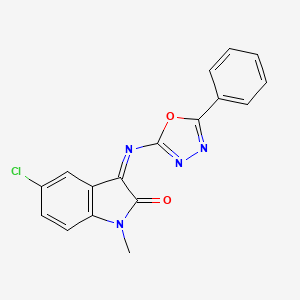
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)

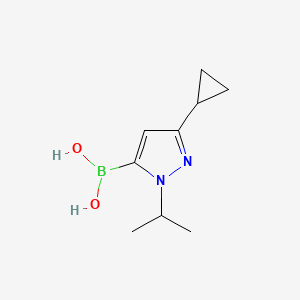
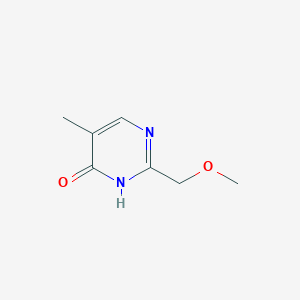
![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
